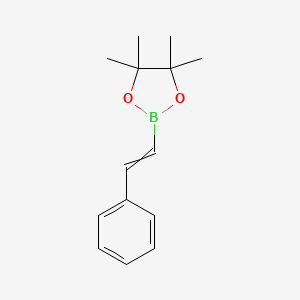

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13651225

Molecular Formula: C14H19BO2

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BO2 |

|---|---|

| Molecular Weight | 230.11 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3 |

| Standard InChI Key | ARAINKADEARZLZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring system with four methyl groups at the 4,4,5,5-positions, creating a sterically hindered environment around the boron atom. The styryl group [(E)-2-phenylethenyl] is attached to the boron center in a trans configuration, as confirmed by its and NMR spectra . The E-geometry is critical for its reactivity in stereoselective transformations.

Spectroscopic Characterization

Key spectroscopic data from the Royal Society of Chemistry study include:

-

NMR (400 MHz, CDCl₃): δ 7.52 (d, Hz, 2H), 7.42 (d, Hz, 1H), 7.35 (m, 3H), 6.19 (d, Hz, 1H), 1.34 (s, 12H) .

-

NMR (101 MHz, CDCl₃): δ 149.53 (B-C), 137.47 (aromatic C), 128.92–127.08 (styryl and aromatic CH), 83.38 (dioxaborolane O-C-O), 24.84 (CH₃) .

-

HR-MS: Calculated for C₁₄H₁₉BO₂ [M+H]⁺: 230.1542; Found: 230.1545 .

The infrared spectrum (IR) corroborates the presence of B-O (1350–1250 cm⁻¹) and C=C (1640–1600 cm⁻¹) stretches .

Physical and Thermodynamic Properties

As reported by Thermo Scientific Chemicals:

-

Physical State: Colorless to yellow liquid at room temperature .

-

Density: ~1.02 g/cm³ (estimated from structural analogs).

Synthesis and Mechanistic Insights

Transition-Metal-Free Hydroboration

Chen et al. developed a PhI(OAc)₂-promoted hydroboration of terminal alkynes under aerobic conditions . For (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (3a), the protocol involves:

-

Substrate: Phenylacetylene (1.0 equiv).

-

Reagent: Pinacolborane (1.2 equiv), PhI(OAc)₂ (1.5 equiv).

-

Solvent: Dichloroethane (DCE) at 80°C for 12 hours.

This method eliminates the need for transition-metal catalysts, reducing costs and avoiding metal contamination in products.

Reaction Mechanism

The reaction proceeds via a radical pathway initiated by PhI(OAc)₂:

-

Initiation: PhI(OAc)₂ generates iodine radicals under heating.

-

Propagation: The radical abstracts a hydrogen from pinacolborane, forming a boryl radical.

-

Alkyne Addition: The boryl radical adds to the terminal alkyne, forming a vinyl radical intermediate.

-

Termination: Radical recombination yields the E-alkenylboronate, stabilized by the pinacol ligand .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boron center participates in palladium-catalyzed cross-couplings with aryl halides. For example:

This reaction constructs biaryl systems prevalent in pharmaceuticals and materials .

Functional Group Transformations

The styrylboronate undergoes:

-

Oxidation: To yield styryl alcohols or ketones.

-

Halogenation: With NXS (X = Cl, Br, I) to form vinyl halides.

-

Cyclopropanation: Via Simmons-Smith conditions to access strained carbocycles .

Recent Research Developments

Derivatives and Analogues

Chen et al. synthesized 20 derivatives (3a–3t) with substituents including methoxy, methyl, halogens, and heterocycles . Notable examples:

| Derivative | R Group | NMR (δ, ppm) | Application |

|---|---|---|---|

| 3b | 4-OCH₃ | 7.46 (d, Hz), 3.83 (s) | Fluorescent probes |

| 3l | 4-CN | 7.65 (d, Hz) | Electrophilic coupling |

| 3p | Thiophene-3-yl | 7.40 (d, Hz), 5.97 (d) | Conjugated polymers |

Mechanistic Studies

Kinetic isotope effect (KIE) experiments revealed a primary KIE (), supporting a hydrogen-abstraction-controlled radical mechanism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume